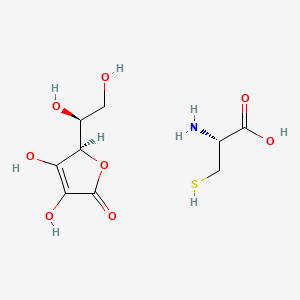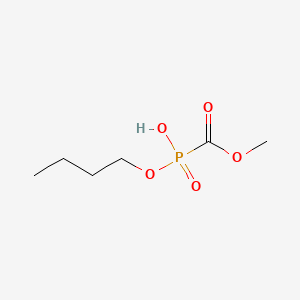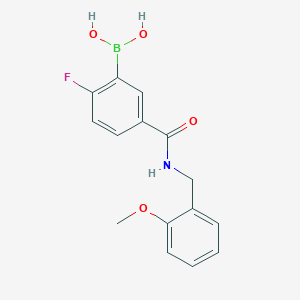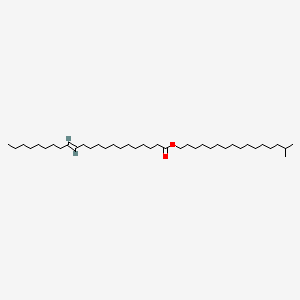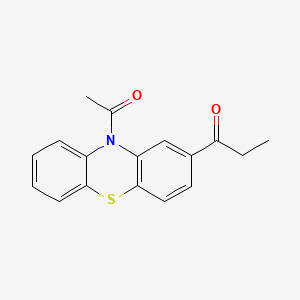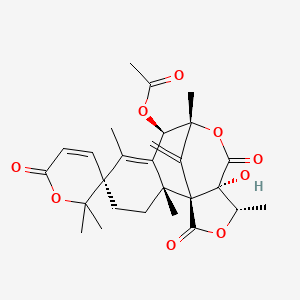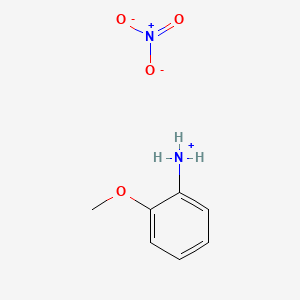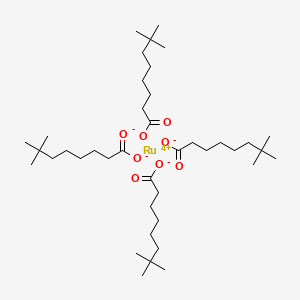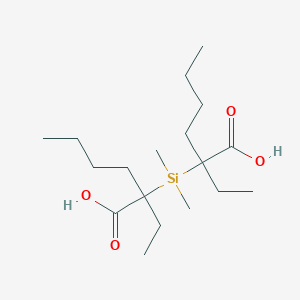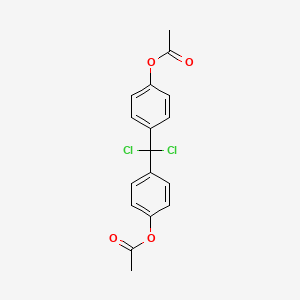
Phenyl(triphenylphosphoranyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(triphenylphosphoranyl)acetonitrile is an organic compound with the molecular formula C26H22NP It is a derivative of acetonitrile, where the hydrogen atoms are replaced by phenyl and triphenylphosphoranyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(triphenylphosphoranyl)acetonitrile can be synthesized through a multi-step process involving the reaction of triphenylphosphine with acetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves the use of a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3, which facilitates the amination of styrene oxide to produce phenylacetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(triphenylphosphoranyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl and triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Phenyl(triphenylphosphoranyl)acetonitrile has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phenyl(triphenylphosphoranyl)acetonitrile involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phenyl(triphenylphosphoranyl)acetonitrile include:
Phenylacetonitrile: A simpler nitrile compound with similar reactivity.
Triphenylphosphine: A related phosphine compound used in various organic reactions.
Acetonitrile: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both phenyl and triphenylphosphoranyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, where its specific characteristics can be leveraged for various purposes .
Propriétés
Numéro CAS |
28255-59-6 |
|---|---|
Formule moléculaire |
C26H21NP+ |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-21-26(22-13-5-1-6-14-22)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26H/q+1 |
Clé InChI |
LMTIYGJMQYYEOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


